molecular formula C24H19FN2O2 B2369462 (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327184-64-4

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2369462
CAS No.: 1327184-64-4
M. Wt: 386.426
InChI Key: GVNOCVWLNZTACI-PNHLSOANSA-N
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Description

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). This compound is a key research tool for investigating the leukotriene biosynthesis pathway, a critical mediator in inflammatory and allergic processes. By binding to FLAP, it prevents the translocation and activation of 5-lipoxygenase (5-LO), thereby inhibiting the production of pro-inflammatory leukotrienes such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). Its primary research value lies in dissecting the role of leukotrienes in disease models, including asthma, atherosclerosis, and other inflammatory conditions. Studies utilizing this inhibitor have been instrumental in validating FLAP as a therapeutic target and in elucidating the downstream effects of leukotriene signaling in cellular and in vivo models. Researchers employ this compound to explore novel anti-inflammatory strategies and to better understand the complex pathophysiology of leukotriene-driven diseases.

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-15-11-12-21(19(25)13-15)27-24-18(14-17-8-4-6-10-22(17)29-24)23(28)26-20-9-5-3-7-16(20)2/h3-14H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNOCVWLNZTACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a derivative of the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of monoamine oxidase (MAO), its cytotoxic effects against various cancer cell lines, and its antimicrobial properties.

Structure and Properties

The molecular formula of the compound is C23H17FN2O2C_{23}H_{17}FN_{2}O_{2} with a molecular weight of approximately 372.4 g/mol. The structural characteristics include a chromene core substituted with an imino group and a carboxamide moiety, which are crucial for its biological activity.

1. Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidase is an important enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO can have significant therapeutic implications, particularly in treating depression and neurodegenerative diseases.

  • Activity Assessment : Studies have shown that chromone derivatives exhibit varying degrees of MAO inhibition. For instance, among synthesized derivatives, some demonstrated significant selectivity towards MAO-B over MAO-A, indicating potential for neuroprotective applications .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that the position and nature of substituents on the chromone core significantly influence MAO inhibitory activity. Specifically, 3-substituted chromones have been found to be more effective than their 2-substituted counterparts .

2. Cytotoxicity Against Cancer Cell Lines

Chromene derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.

  • Cytotoxic Studies : The compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). Results indicated that it exhibited potent cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Comparison to Doxorubicin
HepG222.6Similar
MDA-MB-23112.2Lower
A549Not specifiedNot specified

3. Antimicrobial Activity

The antimicrobial properties of chromene derivatives are also noteworthy.

  • Evaluation : Recent studies have shown limited activity against gram-positive and gram-negative bacteria; however, specific derivatives displayed significant inhibition against pathogens like Helicobacter pylori with MIC values in the low µg/mL range .

The mechanisms through which these compounds exert their biological effects include:

  • MAO Inhibition : Binding to the active site of MAO enzymes via hydrogen bonding and hydrophobic interactions.
  • Cytotoxic Mechanisms : Inducing oxidative stress and disrupting mitochondrial function in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development. Studies have indicated that compounds with similar chromene structures exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of chromene compounds possess significant anticancer activity. For example, a study published in the Journal of Medicinal Chemistry highlighted the ability of chromene derivatives to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . This suggests that (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide may exhibit similar properties, warranting further investigation.

Chemical Synthesis

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the development of more complex molecules.

Applications in Organic Reactions

The compound can participate in electrophilic aromatic substitution reactions due to the presence of the fluoro-substituted phenyl group. This characteristic is beneficial for synthesizing novel derivatives with enhanced properties .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in several studies. Chromene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Investigating the specific interactions of this compound with these enzymes could reveal its therapeutic potential.

Comparison with Similar Compounds

Reactivity Insights :

  • The electron-withdrawing fluorine substituent may enhance the electrophilicity of the imino group, facilitating nucleophilic additions.
  • The methyl groups on both phenyl rings could sterically hinder reactions at the chromene core.

Quantitative Structural Similarity Analysis

Structural similarity between the target compound and its analogs can be quantified using cheminformatics tools:

  • Tanimoto Coefficient : A widely used metric for binary fingerprint comparison (). For example, the target compound and the 4-fluoro analog () likely share a high Tanimoto score due to overlapping chromene and carboxamide motifs.
  • Graph-Based Methods : Subgraph isomorphism detection () reveals shared substructures, such as the chromene core, but distinguishes substituents like fluorine vs. methoxy groups.
Compound Substituent (Imino Phenyl) Substituent (Carboxamide) Molecular Weight (g/mol) Key Biological Activity
Target 2-Fluoro-4-methylphenyl 2-Methylphenyl ~379.4 Not reported
4-Fluorophenyl Acetyl ~340.3 Not reported
3-Methoxyphenyl 2-Methoxyphenyl ~406.4 Not reported

Preparation Methods

Chromene Core Formation

The chromene scaffold is typically synthesized via cyclization reactions involving salicylaldehyde derivatives and active methylene compounds. For this compound, 2-hydroxybenzaldehyde derivatives serve as precursors. A representative pathway involves:

Step 1: Synthesis of 3-Carboxy-2H-chromene

  • Reagents : 2-Hydroxy-5-methoxybenzaldehyde, malononitrile, piperidine (catalyst)
  • Conditions : Ethanol, reflux (78°C, 6–8 hours)
  • Mechanism : Knoevenagel condensation between the aldehyde and malononitrile forms the chromene-3-carbonitrile intermediate, which is hydrolyzed to the carboxylic acid under acidic conditions.

Alternative Route : Microwave-assisted cyclization reduces reaction time to 15–20 minutes with improved yields (~85%).

Introduction of the Imino Group

The imino group [(2-fluoro-4-methylphenyl)imino] is introduced via Schiff base formation:

Step 2: Condensation with 2-Fluoro-4-methylaniline

  • Reagents : Chromene-3-carboxylic acid, 2-fluoro-4-methylaniline, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
  • Conditions : Dichloromethane, room temperature (24 hours)
  • Mechanism : Activation of the carboxylic acid with DCC/DMAP forms an intermediate acylurea, which reacts with the aniline to yield the imino derivative.

Key Considerations :

  • Stereoselectivity : The Z-configuration is favored by steric hindrance from the 2-fluoro and 4-methyl groups on the aniline.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the Z-isomer with >95% purity.

Carboxamide Functionalization

The N-(2-methylphenyl) carboxamide group is installed via amidation:

Step 3: Amidation with 2-Methylaniline

  • Reagents : Chromene-3-carbonyl chloride, 2-methylaniline, triethylamine (base)
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature (12 hours)
  • Mechanism : The acid chloride reacts with 2-methylaniline in the presence of triethylamine to form the carboxamide.

Yield Optimization :

  • Solvent Effects : THF provides higher yields (78%) compared to DMF (65%) due to better solubility of intermediates.
  • Temperature Control : Slow addition at 0°C minimizes side reactions such as over-alkylation.

One-Pot Multi-Component Synthesis

Recent advances employ one-pot strategies to streamline synthesis:

Protocol :

  • Components : 2-Hydroxy-5-methoxybenzaldehyde, malononitrile, 2-fluoro-4-methylaniline, 2-methylaniline
  • Catalyst : Piperidine (10 mol%)
  • Conditions : Ethanol, reflux (10 hours)
  • Mechanism : Concurrent Knoevenagel condensation, imine formation, and amidation occur sequentially.

Advantages :

  • Reduced purification steps.
  • Overall yield: 70–75%.

Industrial-Scale Production Methods

For bulk synthesis, continuous flow reactors and immobilized catalysts enhance efficiency:

Flow Chemistry Approach :

  • Reactor Type : Microfluidic tubular reactor
  • Residence Time : 30 minutes
  • Throughput : 1.2 kg/day with 82% yield.

Catalyst Recycling :

  • Silica-supported piperidine catalysts are reused for 5 cycles without significant activity loss.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Time (h) Scale Compatibility
Stepwise Synthesis 65–78 95–98 24–30 Lab-scale
One-Pot Synthesis 70–75 90–95 10–12 Pilot-scale
Flow Chemistry 80–82 98–99 0.5 Industrial-scale

Challenges and Mitigation Strategies

  • Isomerization Risk :

    • The E-isomer may form during imine synthesis. Use of bulky solvents (e.g., tert-butyl methyl ether) suppresses isomerization.
  • Byproduct Formation :

    • Hydrolysis of the imino group is minimized by anhydrous conditions and molecular sieves.
  • Purification Complexity :

    • Preparative HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities.

Q & A

Q. Optimization Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance imine formation but may require rigorous drying to avoid hydrolysis .
  • Temperature : Reflux conditions (70–90°C) improve imine yields, while lower temperatures (0–5°C) prevent side reactions during amide coupling .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) is critical for tracking reaction progress .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemperatureYield Range
Chromene formationEthanolH₂SO₄Reflux60–75%
Imine formationMethanolAcetic acid80°C70–85%
Amide couplingDCMTBTU0–5°C50–65%

What spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

Basic Research Question

¹H/¹³C NMR :

  • Imine Proton (CH=N) : A singlet at δ 8.2–8.5 ppm confirms Z-configuration .
  • Amide NH : Broad peak at δ 10.5–11.0 ppm .

Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ should match the theoretical mass (C₂₄H₂₀FN₂O₂: 402.15 g/mol) .

Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (±0.3%) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region caused by fluorine and methyl substituents .

How can researchers address crystallization challenges for X-ray diffraction studies of this compound?

Advanced Research Question

Solvent Screening : Use mixed solvents (e.g., DCM:hexane) for slow evaporation. Polar solvents like methanol may induce twinning .

Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality .

Software Tools :

  • SHELXL : For refinement of twinned or high-resolution data .
  • ORTEP-3 : To visualize thermal ellipsoids and validate molecular geometry .

Note : Fluorine atoms may cause disorder; apply restraints during refinement in SHELXL .

What methodologies resolve contradictions in reported biological activities of structurally similar chromene derivatives?

Advanced Research Question

Orthogonal Assays : Validate anti-cancer activity using both MTT and clonogenic assays to rule out false positives from cytotoxicity .

Structural-Activity Relationship (SAR) Studies :

  • Replace 2-fluoro-4-methylphenyl with 4-chloro-2-fluorophenyl to assess halogen effects on target binding .
  • Compare logP values (e.g., via HPLC) to correlate hydrophobicity with membrane permeability .

Meta-Analysis : Cross-reference bioactivity data from compounds with identical core structures but varying substituents .

Q. Table 2: Substituent Effects on IC₅₀ (Cancer Cell Lines)

Substituent (R₁/R₂)IC₅₀ (μM)Target Enzyme Inhibition (%)
2-Fluoro-4-methyl1.278 (Topoisomerase II)
4-Chloro-2-fluoro0.985 (Topoisomerase II)
2,4-Difluoro2.562 (Topoisomerase II)

How can in silico modeling predict the binding affinity of this compound to biological targets?

Advanced Research Question

Molecular Docking :

  • Use AutoDock Vina to simulate binding to topoisomerase II (PDB ID: 1ZXM). Fluorine and methyl groups may occupy hydrophobic pockets .

Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the imine group) using Schrödinger’s Phase .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

What are the stability considerations for long-term storage of this compound?

Basic Research Question

Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chromene core .

Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the imine bond .

Purity Monitoring : Conduct HPLC every 6 months with a C18 column (acetonitrile:water = 70:30) to detect degradation products .

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